molecular formula C17H15NO4 B2830296 4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 747412-79-9

4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B2830296
CAS No.: 747412-79-9
M. Wt: 297.31
InChI Key: DVACAEYJLSVVCC-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.31. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound “4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol” is the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical enzyme complex in the metabolic pathway that links glycolysis to the tricarboxylic acid cycle and lipid synthesis.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its activity . This interaction could lead to changes in the regulation of the pyruvate dehydrogenase complex, impacting various metabolic processes.

Biochemical Pathways

The compound’s interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial potentially affects the pyruvate dehydrogenase complex, which is a key component of the metabolic pathway linking glycolysis to the tricarboxylic acid cycle and lipid synthesis . Changes in this pathway could have downstream effects on energy production and other metabolic processes within the cell.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial and the subsequent changes in the regulation of the pyruvate dehydrogenase complex . This could potentially affect energy production and other metabolic processes within the cell.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-16(11-3-6-13(21-2)7-4-11)17(22-18-10)14-8-5-12(19)9-15(14)20/h3-9,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVACAEYJLSVVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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